molecular formula C14H9BrF2N2O3 B2935010 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 561309-11-3

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2935010
CAS No.: 561309-11-3
M. Wt: 371.138
InChI Key: NRSCVQLBNKCNFS-UHFFFAOYSA-N
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Description

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic organic compound that features a combination of fluorinated aromatic amine and brominated pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amino Intermediate: The starting material, 2,5-difluoroaniline, undergoes a reaction with an appropriate acylating agent to form the 2-[(2,5-difluorophenyl)amino]-2-oxoethyl intermediate.

    Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to yield 5-bromopyridine-3-carboxylic acid.

    Esterification: The amino intermediate is then coupled with the brominated pyridine derivative under esterification conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen or oxygen atoms.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield a new amine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industrial Chemistry: The compound can be utilized in the synthesis of agrochemicals or specialty chemicals with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-phenyl-1H-pyrazole-3-carboxylate
  • 2-(2,5-Difluorophenyl)ethanamine
  • 5-Bromopyridine

Uniqueness

Compared to similar compounds, 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate stands out due to its combination of fluorinated and brominated aromatic rings, which confer unique electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-(2,5-difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF2N2O3/c15-9-3-8(5-18-6-9)14(21)22-7-13(20)19-12-4-10(16)1-2-11(12)17/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSCVQLBNKCNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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